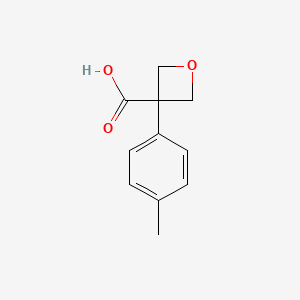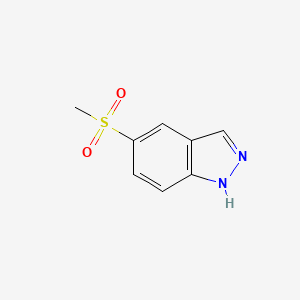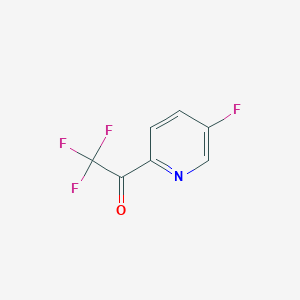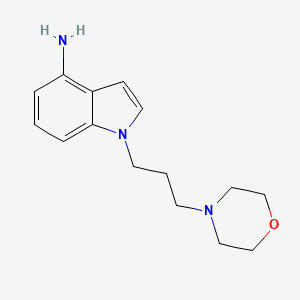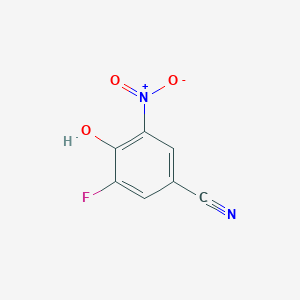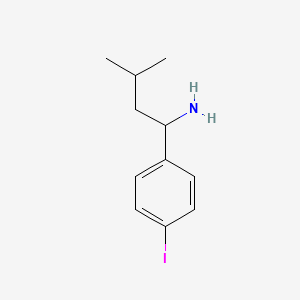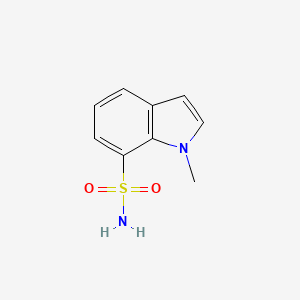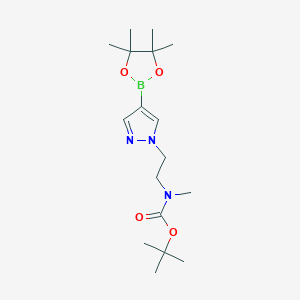
tert-butyl methyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate
Vue d'ensemble
Description
The compound “tert-butyl methyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate” is a chemical compound with the formula C13H26BNO4 . It is a building block used in the field of chemistry .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:O=C(OC(C)(C)C)NCCB1OC(C)(C)C(C)(C)O1 . This indicates that the compound contains a carbamate group (O=C(OC©©C)N), a boronic ester group (B1OC©©C©©O1), and an ethyl group (CC) connecting these two groups .
Applications De Recherche Scientifique
Synthesis and Characterization
Intermediate in Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of various biologically active compounds, such as crizotinib (Kong et al., 2016).
Structural Analysis through Spectroscopy and X-ray Diffraction : The structure of similar compounds has been confirmed by techniques like MS, 1H NMR, and X-ray diffraction. Density Functional Theory (DFT) calculations are used to corroborate these findings, which helps in understanding the molecular structure and physicochemical properties of these compounds (Liao et al., 2022); (Ye et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals : DFT is also employed to investigate the molecular electrostatic potential and frontier molecular orbitals, which provides insights into the molecular structure characteristics and conformations (Huang et al., 2021); (Yang et al., 2021).
Application in Drug Synthesis
Key Intermediate for Antitumor Agents : Some derivatives of this compound have been synthesized and evaluated for their potential as antitumor agents. These studies involve the synthesis of novel compounds and their testing against various cancer cell lines (Abonía et al., 2011).
Crizotinib Synthesis : This compound is used in the synthesis of crizotinib, an important drug used in cancer treatment. Research involves optimizing the synthesis process and exploring the key intermediates involved (Jian-qiang et al., 2014).
Chemical and Physical Properties
Hydrogen-Bonding Patterns : Studies on similar compounds demonstrate how they are linked in various molecular architectures through hydrogen bonds. This is crucial for understanding the compound's stability and reactivity (López et al., 2010).
Conformational Analysis : The conformational analysis of these compounds, particularly through DFT and X-ray crystallography, provides valuable insights into their structural stability and potential applications in various fields (Huang et al., 2021).
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BN3O4/c1-15(2,3)23-14(22)20(8)9-10-21-12-13(11-19-21)18-24-16(4,5)17(6,7)25-18/h11-12H,9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZGRYUXHBBAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl methyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

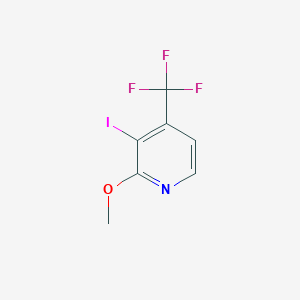
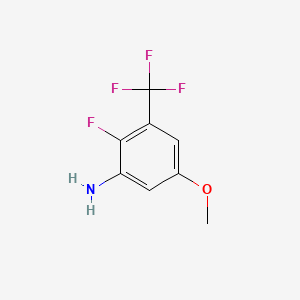
![methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate](/img/structure/B1403281.png)
![7-Bromo-2-methoxythieno[3,2-D]pyrimidine](/img/structure/B1403282.png)
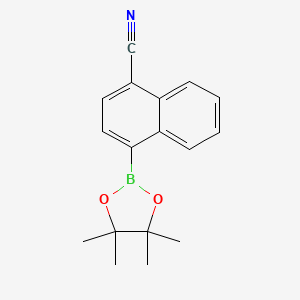
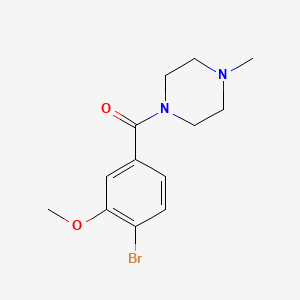
![3H-spiro[2-benzofuran-1,3'-piperidine]](/img/structure/B1403289.png)
